molecular formula C24H17Cl2N3O B2587457 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185004-97-0

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2587457
CAS No.: 1185004-97-0
M. Wt: 434.32
InChI Key: JBRUWUYKEDJDFQ-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrimidoindole core with chlorobenzyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzylamine and a suitable diketone, under acidic or basic conditions to form the pyrimidoindole scaffold.

    Introduction of Chlorobenzyl Groups: The chlorobenzyl groups can be introduced via nucleophilic substitution reactions. For instance, the pyrimidoindole intermediate can be reacted with 2-chlorobenzyl chloride and 3-chlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood but may involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 3-(2-chlorobenzyl)-5-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the specific positioning of the chlorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be crucial for its specific interactions with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(3-chlorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O/c25-18-8-5-6-16(12-18)13-29-21-11-4-2-9-19(21)22-23(29)24(30)28(15-27-22)14-17-7-1-3-10-20(17)26/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRUWUYKEDJDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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